molecular formula C9H9F3 B11762528 1-(1,1-Difluoropropyl)-3-fluorobenzene

1-(1,1-Difluoropropyl)-3-fluorobenzene

Cat. No.: B11762528
M. Wt: 174.16 g/mol
InChI Key: SUEHXLYCEHKBOW-UHFFFAOYSA-N
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Description

1-(1,1-Difluoropropyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds due to the presence of a benzene ring. This compound is characterized by the presence of a difluoropropyl group and a fluorine atom attached to the benzene ring. The unique properties of fluorine atoms make this compound significant in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(1,1-Difluoropropyl)-3-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoropropyl bromide with 3-fluorobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,1-Difluoropropyl)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring or the terminal carbon of the difluoropropyl group can be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

    Addition Reactions: The double bonds in the benzene ring might participate in addition reactions under specific conditions, although this is less likely due to the aromatic stability.

    Aromatic Coupling Reactions: Depending on the presence of specific catalysts, the molecule could potentially participate in aromatic coupling reactions to form larger aromatic structures.

Common reagents used in these reactions include nucleophiles like sodium methoxide or potassium tert-butoxide, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Difluoropropyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoropropyl)-3-fluorobenzene involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, receptor binding, and signal transduction pathways, ultimately influencing the biological effects of the compound.

Comparison with Similar Compounds

1-(1,1-Difluoropropyl)-3-fluorobenzene can be compared with other similar compounds, such as:

    1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has an additional fluorine atom on the benzene ring, which can further influence its chemical and biological properties.

    1-(1,1-Difluoropropyl)-2,3-difluorobenzene: Similar to the previous compound, but with fluorine atoms at different positions on the benzene ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9F3

Molecular Weight

174.16 g/mol

IUPAC Name

1-(1,1-difluoropropyl)-3-fluorobenzene

InChI

InChI=1S/C9H9F3/c1-2-9(11,12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3

InChI Key

SUEHXLYCEHKBOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)F)(F)F

Origin of Product

United States

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